molecular formula C41H34 B13692432 2,7-Bis(1,1-diphenylethyl)-9H-fluorene

2,7-Bis(1,1-diphenylethyl)-9H-fluorene

Cat. No.: B13692432
M. Wt: 526.7 g/mol
InChI Key: GKEAJSMKBNJJBJ-UHFFFAOYSA-N
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Description

2,7-Bis(1,1-diphenylethyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two 1,1-diphenylethyl groups attached to the 2 and 7 positions of the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene typically involves the reaction of fluorene with 1,1-diphenylethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(1,1-diphenylethyl)-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,7-Bis(1,1-diphenylethyl)-9H-fluorene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be utilized in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene involves its interaction with specific molecular targets. The compound can interact with various enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Fluorene: The parent compound of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene, lacking the 1,1-diphenylethyl groups.

    2,7-Di-tert-butylfluorene: Similar in structure but with tert-butyl groups instead of 1,1-diphenylethyl groups.

    9,9-Diphenylfluorene: Another derivative of fluorene with diphenyl groups at the 9 position.

Uniqueness

This compound is unique due to the presence of the bulky 1,1-diphenylethyl groups at the 2 and 7 positions. This structural feature imparts distinct physical and chemical properties, such as increased steric hindrance and altered electronic characteristics, making it valuable for specific applications in materials science and organic synthesis.

Properties

Molecular Formula

C41H34

Molecular Weight

526.7 g/mol

IUPAC Name

2,7-bis(1,1-diphenylethyl)-9H-fluorene

InChI

InChI=1S/C41H34/c1-40(32-15-7-3-8-16-32,33-17-9-4-10-18-33)36-23-25-38-30(28-36)27-31-29-37(24-26-39(31)38)41(2,34-19-11-5-12-20-34)35-21-13-6-14-22-35/h3-26,28-29H,27H2,1-2H3

InChI Key

GKEAJSMKBNJJBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)C(C)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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